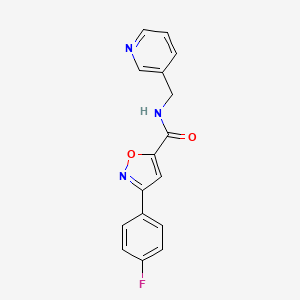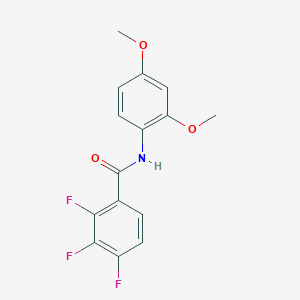
3-(4-fluorophenyl)-N-(3-pyridinylmethyl)-5-isoxazolecarboxamide
Descripción general
Descripción
3-(4-fluorophenyl)-N-(3-pyridinylmethyl)-5-isoxazolecarboxamide is a chemical compound commonly known as Compound A. It is a potent and selective inhibitor of the protein kinase IKKβ, which is involved in the regulation of the inflammatory response. Compound A has been extensively studied for its potential therapeutic applications in various inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mecanismo De Acción
Compound A is a potent and selective inhibitor of the protein kinase IKKβ. IKKβ is a key regulator of the NF-κB signaling pathway, which is involved in the regulation of the inflammatory response. By inhibiting the activation of IKKβ, Compound A can block the activation of NF-κB and the subsequent production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Compound A has been shown to have potent anti-inflammatory effects in vitro and in vivo. In animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease, Compound A has been shown to reduce inflammation and improve disease symptoms. Compound A has also been shown to have a good safety profile, with no significant toxicity observed in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Compound A is a potent and selective inhibitor of IKKβ, which makes it a valuable tool for studying the NF-κB signaling pathway and the role of IKKβ in the regulation of the inflammatory response. However, one limitation of using Compound A in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is the potential for off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on Compound A. One area of interest is the development of more soluble analogs of Compound A that can be administered more easily in vivo. Another area of interest is the exploration of the therapeutic potential of Compound A in other inflammatory diseases, such as multiple sclerosis and asthma. Additionally, the role of IKKβ in other cellular processes, such as cell proliferation and apoptosis, is an area of ongoing research that may have implications for the development of new cancer therapies.
Aplicaciones Científicas De Investigación
Compound A has been extensively studied for its potential therapeutic applications in various inflammatory diseases. In vitro and in vivo studies have shown that Compound A can inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, by blocking the activation of IKKβ. Compound A has also been shown to reduce inflammation in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2/c17-13-5-3-12(4-6-13)14-8-15(22-20-14)16(21)19-10-11-2-1-7-18-9-11/h1-9H,10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHSNAKQZXHGRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC(=NO2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)-1,2-oxazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(phenylthio)phenyl]-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4737874.png)
![ethyl 4-cyano-5-[({[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B4737882.png)

![4-methyl-7-(2-methylphenyl)-2-{[3-(4-morpholinyl)propyl]amino}-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4737888.png)

![2-imino-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-thiazolidin-4-one](/img/structure/B4737900.png)
![N-[1-(4-methoxyphenyl)ethyl]-2-methylpropanamide](/img/structure/B4737902.png)

![1-benzoyl-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B4737936.png)
![2-{[N-(4-iodophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4737944.png)
![N-(3-chloro-2-methylphenyl)-1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4737959.png)
![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-3-methyl-4-nitrobenzamide](/img/structure/B4737967.png)
![N-(3,5-dichlorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4737974.png)
![2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-methoxy-3-(phenoxymethyl)phenyl]acrylamide](/img/structure/B4737981.png)